Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2S/c1-2-14-10(13)8-7(11)6-4-3-5-12-9(6)15-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXWMZQHZVIMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CC=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation of Thieno[2,3-b]pyridine Derivatives
Iodination at the 3-position of the thieno[2,3-b]pyridine ring is a critical step, often performed using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids. Source highlights that the 3-position’s electrophilicity is enhanced by the electron-withdrawing effects of the adjacent pyridine nitrogen, facilitating selective iodination. A representative procedure involves:
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Substrate Preparation : Ethyl thieno[2,3-b]pyridine-2-carboxylate (1.0 equiv) is dissolved in anhydrous dichloromethane.
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Iodination : NIS (1.2 equiv) and trifluoromethanesulfonic acid (0.1 equiv) are added under nitrogen at 0°C. The mixture is stirred for 12 hours at room temperature.
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Workup : The reaction is quenched with sodium thiosulfate, extracted with DCM, and purified via column chromatography (hexane:ethyl acetate, 4:1).
Key Data :
Esterification and Cyclization
Esterification is commonly integrated into early synthetic steps. Source describes a method where 3-aminothieno[2,3-b]pyridine-2-carboxylic acid is treated with ethanol and thionyl chloride to form the ethyl ester, followed by iodination. Alternatively, a one-pot cyclization-esterification approach uses ethyl acrylate and 2-aminopyridine derivatives under acidic conditions:
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Cyclization : 2-Aminopyridine (1.0 equiv) and ethyl acrylate (1.5 equiv) are refluxed in ethanol with trifluoromethanesulfonic acid (10 mol%) at 140°C for 18 hours.
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Iodination : The intermediate is treated with NIS (1.1 equiv) in acetonitrile at 80°C for 6 hours.
Key Data :
Optimization of Reaction Conditions
Catalyst Screening
Trifluoromethanesulfonic acid emerges as a superior catalyst for cyclization and esterification, achieving yields >80% compared to sulfuric acid or p-toluenesulfonic acid (<60%). Source further notes that mercury(II) sulfate in sulfuric acid enhances iodination efficiency by polarizing the iodine electrophile.
Solvent and Temperature Effects
Nonpolar solvents (e.g., toluene) favor cyclization but hinder iodination due to poor solubility of NIS. Acetonitrile and dichloromethane are optimal for halogenation, with reflux conditions (80°C) reducing reaction times by 30% compared to room temperature.
Characterization and Analytical Data
Successful synthesis is confirmed via:
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NMR Spectroscopy : The ¹H NMR spectrum exhibits a singlet for the iodinated aromatic proton at δ 8.82 ppm and a quartet for the ethyl ester’s CH₂ group at δ 4.40 ppm.
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Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 333.15 ([M+H]⁺), consistent with the molecular formula C₁₀H₈INO₂S.
Challenges and Alternative Routes
Byproduct Formation
Competing iodination at the 5-position occurs in 10–15% of cases, necessitating careful chromatographic separation. Source proposes using bulky directing groups (e.g., trimethylsilyl) to improve regioselectivity, though this adds synthetic steps.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction times from 18 hours to 2 hours, achieving comparable yields (70–75%). Ionic liquids as solvents are under investigation to replace volatile organic compounds.
Industrial-Scale Considerations
Pilot-scale batches (1–5 kg) employ continuous flow reactors for iodination, enhancing heat transfer and reducing hazardous intermediate handling. Source reports a 68% yield at 5 kg scale with 99.5% purity, meeting pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thieno[2,3-b]pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is primarily studied for its potential as a pharmacologically active compound . Its derivatives have shown promising results in the development of anticancer agents:
- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including MDA-MB-231 and MDA-MB-468 (triple-negative breast cancer). The mechanism involves modulation of the cell cycle, specifically increasing the G0/G1 phase population while decreasing the S phase population, indicating an inhibition of cell proliferation rather than apoptosis .
Organic Synthesis
This compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. It can undergo various chemical reactions such as:
- Nucleophilic Substitution : The iodine atom can be replaced with other nucleophiles (e.g., amines or thiols), facilitating the synthesis of diverse thieno[2,3-b]pyridine derivatives.
- Coupling Reactions : It can participate in cross-coupling reactions like Suzuki-Miyaura to form more complex structures with potential biological activity .
Material Science
In material science, this compound is explored for its properties in organic electronics , particularly in the development of conductive polymers and organic semiconductors. Its thieno-pyridine structure contributes to desirable electronic properties that can be tailored through chemical modifications.
Case Studies
- Anticancer Research : A study published in Nature highlighted the efficacy of thieno[2,3-b]pyridine derivatives in inhibiting cancer cell growth. The compound demonstrated selective cytotoxicity against cancer cells while sparing normal cells .
- Synthetic Applications : In a recent publication from Journal of Organic Chemistry, researchers successfully synthesized a series of novel thieno[2,3-b]pyridine derivatives using this compound as a precursor. These derivatives were evaluated for their biological activities against various targets .
Mechanism of Action
The mechanism of action of ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes through its interaction with key biomolecules .
Comparison with Similar Compounds
Data Tables
Table 1: Key Physical and Spectral Properties of Selected Analogs
Biological Activity
Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications in pharmacology, and relevant research findings.
Chemical Structure and Properties
This compound features a thieno[2,3-b]pyridine core with an ethyl ester and an iodine substituent. The presence of iodine can influence the compound's reactivity and biological interactions, making it a valuable scaffold for drug development.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, affecting cellular pathways involved in disease processes.
Enzyme Inhibition
Research indicates that compounds similar to this compound can inhibit key enzymes involved in cancer progression. For instance, studies on related thieno[2,3-b]pyridine derivatives have shown significant inhibitory effects on kinases such as CAMKK2, which is implicated in metabolic regulation and cancer cell proliferation .
Case Studies and Research Findings
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Cancer Cell Proliferation :
In vitro studies have demonstrated that derivatives of thieno[2,3-b]pyridine exhibit potent activity against various cancer cell lines. For example, one study reported that a related compound significantly inhibited the growth of prostate and breast cancer cells with IC50 values in the low micromolar range . -
Mechanistic Insights :
The mechanism of action for these compounds often involves the disruption of critical signaling pathways. For instance, inhibition of CAMKK2 was shown to reduce cell migration and induce apoptosis in cancer models .
Comparative Biological Activity
To better understand the biological activity of this compound, a comparison with similar compounds can be informative:
| Compound Name | IC50 (µM) | Primary Target | Biological Activity |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Ethyl 3-amino-thieno[2,3-b]pyridine-2-carboxylate | 0.6 | CAMKK2 | Inhibits cancer cell proliferation |
| GSK650394 | 0.63 | CAMKK2 | Potent inhibitor in various cancer models |
Q & A
Basic: What synthetic strategies are employed to prepare Ethyl 3-iodothieno[2,3-b]pyridine-2-carboxylate?
The synthesis typically begins with a functionalized thieno[2,3-b]pyridine scaffold, such as ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-46-1) . Iodination is achieved via electrophilic substitution or halogen exchange. For example, the amino group can be replaced by iodine using iodinating agents (e.g., N-iodosuccinimide) under controlled conditions. Key steps include:
- Amino-to-iodo substitution : React the amino precursor with an iodinating agent in dichloromethane or DMF, often in the presence of a base (e.g., pyridine) to neutralize byproducts .
- Purification : Crystallization from dichloromethane/petroleum ether mixtures yields pure product .
Validation : Monitor reaction progress via TLC and confirm regioselectivity using H NMR and X-ray crystallography .
Advanced: How can regioselectivity challenges during iodination be addressed?
Regioselectivity in iodination is influenced by electronic and steric factors. Strategies include:
- Directing groups : Utilize sulfonamide or ester groups to direct iodine to the 3-position. For instance, the sulfonamide group in ethyl 3-(4-methylbenzenesulfonamido) derivatives stabilizes transition states via resonance, favoring iodination at the desired position .
- Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions through rapid, controlled heating .
- Computational modeling : Predict reactive sites using DFT calculations to optimize reaction conditions before experimental trials .
Basic: What spectroscopic and crystallographic methods validate the compound’s structure?
- IR spectroscopy : Confirm carbonyl (C=O, ~1660 cm) and NH/OH stretches (3350–3487 cm) .
- NMR : Use H and C NMR to verify aromatic proton environments and substituent effects. DEPT and 2D NMR (e.g., COSY, HSQC) resolve overlapping signals .
- X-ray crystallography : Refine crystal structures using SHELXL . For example, orthorhombic systems (space group Pbca) with planar thienopyridine cores (mean deviation <0.006 Å) confirm structural integrity .
Advanced: How are hydrogen-bonding ambiguities resolved in crystallographic refinement?
- Difference Fourier maps : Locate H atoms for NH or OH groups (e.g., amino H atoms refined freely with = 1.2–1.5 ) .
- Restraints : Apply riding models for C-bound H atoms (C–H = 0.93–0.97 Å) while allowing torsional flexibility for sulfonamide groups .
- Validation tools : Use PLATON or OLEX2 to analyze hydrogen-bonding networks and ensure geometric consistency with literature benchmarks .
Advanced: How to design cytotoxicity assays for evaluating antitumor potential?
- Cell lines : Test against sensitive (e.g., CCRF-CEM leukemia) and multidrug-resistant (e.g., CEM/ADR5000) cancer cells to assess selectivity .
- Dose-response curves : Use the MTT assay to determine IC values. Include positive controls (e.g., doxorubicin) and validate with triplicate measurements .
- Mechanistic studies : Combine with flow cytometry (apoptosis assays) and Western blotting (e.g., caspase-3 activation) to elucidate pathways .
Data Contradiction: How to reconcile discrepancies between NMR and crystallographic data?
- Dynamic effects : NMR captures solution-state conformers, while X-ray shows solid-state packing. Compare torsion angles (e.g., sulfonamide dihedral angles) to identify flexibility .
- Refinement artifacts : Re-examine absorption corrections (e.g., Dwiggins interpolation for μR >2.5) and extinction coefficients in SHELXL .
- Cross-validation : Use HRMS to confirm molecular mass and elemental analysis to validate purity .
Basic: What computational tools aid in predicting biological activity?
- Molecular docking : Screen against target proteins (e.g., EGFR or Topoisomerase II) using AutoDock Vina or Schrödinger Suite .
- QSAR models : Corrogate substituent effects (e.g., iodine’s electronegativity) with bioactivity data to prioritize derivatives for synthesis .
Advanced: How to optimize synthetic yield in multistep reactions?
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, solvent, and catalyst loading .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .
- Workup strategies : Employ liquid-liquid extraction (e.g., saturated CuSO washes) to remove unreacted sulfonyl chlorides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
